![molecular formula C7H10O2 B2640825 (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2253638-71-8](/img/structure/B2640825.png)
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R,4R)-3-Methylbicyclo[210]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and specific stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and specific stereochemistry make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. Its unique structure allows researchers to investigate how different functional groups and stereochemical configurations influence biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its rigid structure and specific stereochemistry can be exploited to design molecules with high specificity and potency for target receptors.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, materials engineering, and nanotechnology.
Mecanismo De Acción
The mechanism of action of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure and specific stereochemistry of the compound allow it to fit precisely into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A compound with a similar ring size but different stereochemistry.
Cyclohexane-1-carboxylic acid: A monocyclic compound with a similar functional group but different ring structure.
Uniqueness
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is unique due to its specific stereochemistry and rigid bicyclic structure. These features make it valuable for studying the effects of stereochemistry on chemical reactivity and biological activity. Its unique properties also make it a versatile building block for the synthesis of complex molecules with specific stereochemical configurations.
Propiedades
IUPAC Name |
(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCVVVMPJKCEPK-XAHCXIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H]1C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
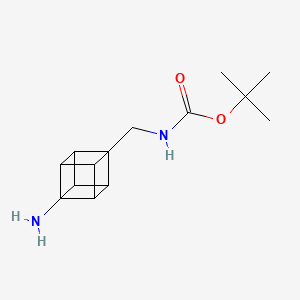
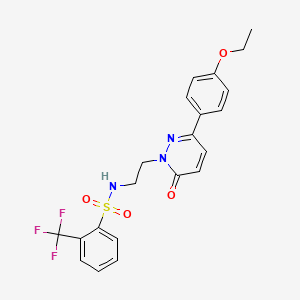
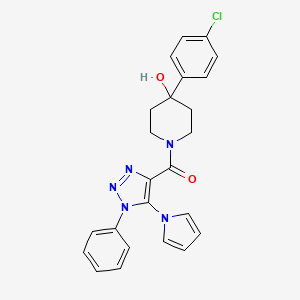
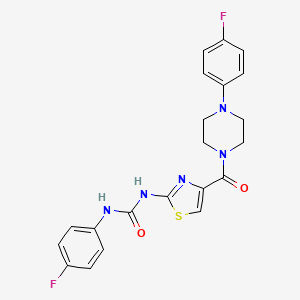
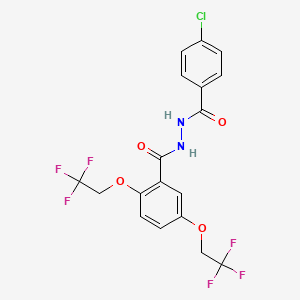
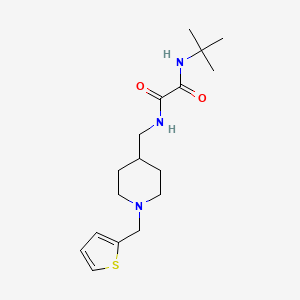
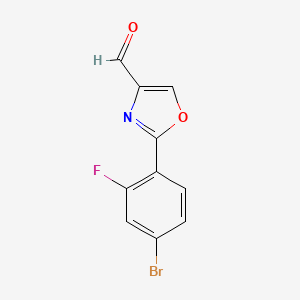
![3-[(2,4-Difluorophenyl)formamido]propanoic acid](/img/structure/B2640756.png)
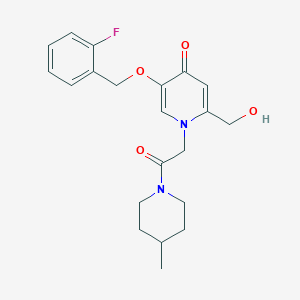
![ethyl 2-({2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)propanoate](/img/structure/B2640759.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)
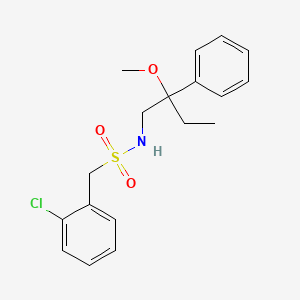
![2-Chloro-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]ethanone](/img/structure/B2640762.png)
![Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2640765.png)
